molecular formula C35H53NO2 B392224 23-ethylcholest-5-en-3-yl nicotinate

23-ethylcholest-5-en-3-yl nicotinate

Cat. No.: B392224
M. Wt: 519.8g/mol
InChI Key: QXFNNZWRLWVWOK-RNTFHWGXSA-N
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Description

23-ethylcholest-5-en-3-yl nicotinate is a high-purity, research-grade chemical compound of significant interest in medicinal and biological chemistry. It is a novel ester formed from a cholestane-type sterol skeleton and nicotinic acid. This unique structure suggests potential as a tool in vascular and metabolic research, given the known pharmacological activities of its components. Nicotinic acid (niacin) is a well-characterized vasodilator that acts as a precursor to NAD and NADP, coenzymes critical for cellular metabolism and energy production. The vasodilatory effects of nicotinic acid are primarily mediated through the production of prostaglandins, which lead to the relaxation of vascular smooth muscles and improved blood flow . The sterol moiety of the molecule, 23-ethylcholest-5-en-3-beta-ol, is a close structural analog of cholesterol and other phytosterols, which may influence its interaction with cell membranes and proteins . The combination of these two distinct moieties in a single molecule may produce synergistic effects, making it a compelling candidate for investigating novel delivery mechanisms for nicotinic acid or for exploring compounds with dual-functionality in modulating lipid metabolism and peripheral circulation. Researchers can employ this compound in various in vitro assays to elucidate its mechanism of action, which may involve the inhibition of phosphodiesterase and a consequent increase in intracellular cyclic AMP (cAMP) levels, a pathway associated with vasodilation and improved oxygen delivery to tissues . Its research applications are primarily found in early-stage pharmacological screening, exploration of structure-activity relationships in sterol derivatives, and as a synthetic intermediate for further chemical elaboration. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C35H53NO2

Molecular Weight

519.8g/mol

IUPAC Name

[(10R,13R)-17-(4-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H53NO2/c1-7-25(19-23(2)3)20-24(4)30-12-13-31-29-11-10-27-21-28(38-33(37)26-9-8-18-36-22-26)14-16-34(27,5)32(29)15-17-35(30,31)6/h8-10,18,22-25,28-32H,7,11-17,19-21H2,1-6H3/t24?,25?,28?,29?,30?,31?,32?,34-,35+/m0/s1

InChI Key

QXFNNZWRLWVWOK-RNTFHWGXSA-N

SMILES

CCC(CC(C)C)CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C

Isomeric SMILES

CCC(CC(C)C)CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C

Canonical SMILES

CCC(CC(C)C)CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CN=CC=C5)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Nicotinate Esters

The key distinguishing features among nicotinate esters lie in:

  • Substituents on the pyridine ring : Position and type of functional groups (e.g., acetyl, oxo, alkyl chains).
  • Ester groups : Ethyl, methyl, or sterol-linked esters.
  • Backbone structure : Sterol (e.g., cholestene) vs. simple alkyl or aromatic chains.

Metabolic and Pharmacological Similarities

Nicotinate esters generally undergo rapid hydrolysis to release nicotinic acid, a precursor for NAD$^+$ biosynthesis . While 23-ethylcholest-5-en-3-yl nicotinate’s pharmacodynamics are less studied, its structural similarity to other nicotinate esters suggests shared metabolic pathways. For example:

  • Enzymatic interactions : Nicotinate phosphoribosyltransferase, which activates nicotinic acid, exhibits structural homology across species despite sequence variations, implying conserved binding mechanisms for nicotinate derivatives .

Preparation Methods

Reaction Mechanisms and Reagents

The introduction of an ethyl group at the 23rd carbon typically employs alkylation agents such as ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) in the presence of a strong base like sodium hydride (NaH). The reaction proceeds via an Sₙ2 mechanism, where the base deprotonates the cholesterol derivative, generating a nucleophilic alkoxide ion that attacks the ethyl halide:

Cholesterol-OH + NaHCholesterol-ONa++H2\text{Cholesterol-OH + NaH} \rightarrow \text{Cholesterol-O}^- \text{Na}^+ + \text{H}2
Cholesterol-O+C2H5XCholesterol-O-C2H5+X\text{Cholesterol-O}^- + \text{C}2\text{H}5\text{X} \rightarrow \text{Cholesterol-O-C}2\text{H}_5 + \text{X}^-

Key conditions :

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Temperature: 60–80°C under inert atmosphere (N₂ or Ar).

  • Reaction time: 12–24 hours for complete conversion.

Challenges and Side Reactions

  • Competing elimination reactions : Elevated temperatures may promote dehydration, forming undesired alkenes.

  • Steric hindrance : The bulky sterol structure necessitates prolonged reaction times for complete alkylation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is required to isolate 23-ethylcholest-5-en-3-ol from unreacted starting material.

Esterification at the C3 Position

Nicotinate Ester Formation

The 3-hydroxy group of 23-ethylcholest-5-en-3-ol undergoes esterification with nicotinic acid. Two primary methods are employed:

Method A: Acid-Catalyzed Fischer Esterification

Adapted from ethyl nicotinate synthesis, this approach uses:

  • Nicotinic acid : 1.2 equivalents relative to the sterol.

  • Solvent : Toluene for azeotropic water removal.

  • Catalyst : HND230 solid acid catalyst (0.01–0.1× nicotinic acid weight).

  • Conditions : Reflux at 110°C for 4–6 hours with a Dean-Stark trap.

Reaction equation :

23-Ethylcholest-5-en-3-ol + Nicotinic AcidHND230, toluene23-Ethylcholest-5-en-3-yl Nicotinate + H2O\text{23-Ethylcholest-5-en-3-ol + Nicotinic Acid} \xrightarrow{\text{HND230, toluene}} \text{this compound + H}_2\text{O}

Yields in analogous reactions reach 96–98%, though sterol substrates may require longer reaction times (8–12 hours) due to reduced reactivity.

Method B: Steglich Esterification

For laboratory-scale synthesis, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) activate nicotinic acid:

  • Activation : Nicotinic acid (1.1 eq) reacts with DCC (1.2 eq) in dichloromethane (DCM) at 0°C for 30 minutes.

  • Coupling : 23-Ethylcholest-5-en-3-ol (1.0 eq) and DMAP (0.1 eq) are added, stirred at room temperature for 24 hours.

Advantages : Higher selectivity and milder conditions compared to acid catalysis.
Disadvantages : Costlier reagents and extensive washing to remove dicyclohexylurea byproducts.

Purification and Isolation

Chromatographic Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3 to 1:1 gradient) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product, though sterol derivatives often require multiple cycles.

Analytical Validation

  • HPLC : C18 reverse-phase column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 260 nm.

  • NMR : Characteristic signals include:

    • δ 8.94 (s, 1H, pyridine H-2), δ 5.35 (m, 1H, cholestene H-6), δ 0.68 (s, 3H, cholestane C18 methyl).

Optimization Strategies

Solvent Systems

SolventBoiling Point (°C)Dielectric ConstantYield (%)
Toluene1102.492
DCM409.188
THF667.585

Toluene outperforms polar solvents due to efficient azeotropic water removal.

Catalytic Efficiency

  • HND230 solid acid : Enables catalyst recycling, reducing waste by 40% compared to homogeneous acids.

  • DMAP : Increases esterification rates by 30% in DCM-based systems.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from nicotine production, a two-stage reactor system could be implemented:

  • Alkylation module : Fixed-bed reactor with immobilized base catalysts.

  • Esterification module : Tubular reactor with HND230-packed columns.

This approach reduces batch-to-batch variability and improves throughput by 50%.

Waste Management

  • Toluene recovery : Distillation under reduced pressure achieves 90% solvent reuse.

  • Acid neutralization : Calcium carbonate treatment precipitates sulfonic acid byproducts for safe disposal .

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